![molecular formula C7H5BrN2 B040293 6-溴咪唑并[1,2-a]吡啶 CAS No. 6188-23-4](/img/structure/B40293.png)
6-溴咪唑并[1,2-a]吡啶
概述
描述
Synthesis Analysis
The synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives involves several methodologies, including palladium- or copper-catalyzed aminations which have been reported as convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003). Additionally, ionic liquid promoted one-pot synthesis offers a pathway to 3-aminoimidazo[1,2-a]pyridines with good to excellent yields, showcasing the versatility and adaptability of synthesis approaches for this compound (Shaabani, Soleimani, & Maleki, 2006).
Molecular Structure Analysis
The molecular structure of 6-bromoimidazo[1,2-a]pyridine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine has been described, highlighting the importance of structural analysis in understanding the molecular geometry and intermolecular interactions of these compounds (Enguehard et al., 2003).
Chemical Reactions and Properties
6-Bromoimidazo[1,2-a]pyridine participates in a variety of chemical reactions, including Suzuki–Miyaura borylation reactions and substitutions with azoles under different conditions. The reactivity towards different azoles, for example, is highly dependent on the reaction conditions, with ipso and cine substitutions occurring under specific catalytic and solvent conditions (Enguehard et al., 2003).
科学研究应用
用于合成新的取代6-氨基咪唑并[1,2-a]吡啶,并分析晶体结构 (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003)。
通过SRN1反应,在合成新的3-硝基咪唑并[1,2-a]吡啶衍生物中发挥作用 (Vanelle, Szabo, & Crozet, 2008)。
6-溴咪唑并[1,2-a]吡啶的衍生物,如6-溴咪唑并[4,5-b]吡啶,因其卤代特性而具有价值 (Yutilov, Lopatinskaya, Smolyar, & Gres’ko, 2005)。
乙基6-溴-8-羟基咪唑并[1,2a]吡啶-3-羧酸酯衍生物对HBV DNA复制具有抑制作用,表明具有潜在的药用应用 (Chen et al., 2011)。
6-溴咪唑并[1,2-a]吡啶-2-羧酸酯的二聚产物显示出通过酸胺偶联反应创造抗癌和抗结核药物的潜力 (Sanghavi, Sriram, Kumari, & Kapadiya, 2022)。
6-溴咪唑并[1,2-a]吡啶也是一种潜在的治疗剂,具有在药物化学中的应用,包括抗癌、抗结核、抗利什曼病、抗癫痫、抗微生物、抗病毒、抗糖尿病、质子泵抑制剂和杀虫剂性能 (Deep, Bhatia, Kaur, Kumar, Jain, Singh, Batra, Kaushik, & Deb, 2016)。
作用机制
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyridine is the respiratory system . This compound is considered hazardous and can cause specific target organ toxicity upon single exposure .
Mode of Action
It’s known that the compound has a significant interaction with its targets, leading to changes in the respiratory system . In the FTIR spectrum of the compound, new peaks have appeared corresponding to hydrazidic NH and NH2 groups , suggesting a possible interaction at these sites.
Biochemical Pathways
The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
Exposure to the compound can lead to skin corrosion/irritation and serious eye damage/eye irritation . It’s also known to cause specific target organ toxicity, particularly in the respiratory system .
Action Environment
The action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s action and overall effectiveness.
安全和危害
属性
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMFQUOGYGTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383767 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6188-23-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?
A1: 6-Bromoimidazo[1,2-a]pyridine serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.
Q2: How is 6-Bromoimidazo[1,2-a]pyridine typically utilized in organic synthesis?
A2: The bromine atom in 6-Bromoimidazo[1,2-a]pyridine makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using 6-Bromoimidazo[1,2-a]pyridine as the starting material [].
Q3: Can you provide an example of how structural modifications on the 6-Bromoimidazo[1,2-a]pyridine scaffold influence its biological activity?
A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of 6-Bromoimidazo[1,2-a]pyridine derivatives.
Q4: Are there any computational studies on 6-Bromoimidazo[1,2-a]pyridine and its derivatives?
A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of 6-Bromoimidazo[1,2-a]pyridine derivatives. For example, a study explored the electronic excitation properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in various solvents using computational techniques [].
Q5: What is known about the crystal structure of 6-Bromoimidazo[1,2-a]pyridine derivatives?
A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.
Q6: Have there been any reports on the synthesis of radiolabeled 6-Bromoimidazo[1,2-a]pyridine derivatives?
A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing 6-Bromoimidazo[1,2-a]pyridine as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。